molecular formula C29H26N2O2S B12132907 (2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12132907
M. Wt: 466.6 g/mol
InChI Key: JMXBGSSGJLCIMX-QQTULTPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound with a unique structure that combines imidazole, thiazole, and benzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(pentyloxy)benzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

Scientific Research Applications

(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[4-(methoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
  • (2Z)-2-[4-(ethoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Uniqueness

Compared to similar compounds, (2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one exhibits unique properties due to the presence of the pentyloxy group. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C29H26N2O2S

Molecular Weight

466.6 g/mol

IUPAC Name

(2Z)-2-[(4-pentoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C29H26N2O2S/c1-2-3-10-19-33-24-17-15-21(16-18-24)20-25-28(32)31-27(23-13-8-5-9-14-23)26(30-29(31)34-25)22-11-6-4-7-12-22/h4-9,11-18,20H,2-3,10,19H2,1H3/b25-20-

InChI Key

JMXBGSSGJLCIMX-QQTULTPQSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.